molecular formula C8H7NO3 B13097885 1H-Indole-3,6,7-triol CAS No. 41727-73-5

1H-Indole-3,6,7-triol

Cat. No.: B13097885
CAS No.: 41727-73-5
M. Wt: 165.15 g/mol
InChI Key: YTTRLPDXPIJGBK-UHFFFAOYSA-N
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Description

1H-Indole-3,6,7-triol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them crucial in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3,6,7-triol can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3-carbaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method includes the hydroxylation of 1H-indole using catalysts like palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-3,6,7-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3,6,7-triol involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways. For example, it may interact with the aryl hydrocarbon receptor, influencing gene expression and immune responses .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1H-Indole-3-acetic acid
  • 1H-Indole-3-carboxylic acid

Comparison: 1H-Indole-3,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

41727-73-5

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1H-indole-3,6,7-triol

InChI

InChI=1S/C8H7NO3/c10-5-2-1-4-6(11)3-9-7(4)8(5)12/h1-3,9-12H

InChI Key

YTTRLPDXPIJGBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)O)O)O

Origin of Product

United States

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